molecular formula C8H6Br2 B13690477 1-Bromo-2-(1-bromovinyl)benzene

1-Bromo-2-(1-bromovinyl)benzene

Cat. No.: B13690477
M. Wt: 261.94 g/mol
InChI Key: FOCCJNHVZIGNFM-UHFFFAOYSA-N
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Description

1-Bromo-2-(1-bromovinyl)benzene is an organic compound with the molecular formula C8H6Br2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom and a bromovinyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it useful in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(1-bromovinyl)benzene can be synthesized through the bromination of styrene derivatives. One common method involves the addition of bromine to styrene in the presence of a catalyst such as iron(III) bromide. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions. The use of continuous flow reactors and efficient catalysts ensures high yield and purity of the product. The reaction conditions, such as temperature and solvent choice, are optimized to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(1-bromovinyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted benzene derivatives.

    Addition Reactions: The double bond in the bromovinyl group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens, resulting in the formation of dihaloalkanes.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding epoxides or reduction to yield alkenes or alkanes.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or ammonia are commonly used under basic conditions.

    Addition Reactions: Hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br2) are used under acidic or neutral conditions.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under specific conditions.

Major Products Formed:

    Substitution Reactions: Substituted benzene derivatives.

    Addition Reactions: Dihaloalkanes.

    Oxidation and Reduction Reactions: Epoxides, alkenes, or alkanes.

Scientific Research Applications

1-Bromo-2-(1-bromovinyl)benzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(1-bromovinyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the double bond in the bromovinyl group are key reactive sites. The compound can form intermediates, such as carbocations or radicals, which then undergo further transformations to yield various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    Bromobenzene: A simpler derivative with a single bromine atom on the benzene ring.

    1-Bromo-2-methylbenzene: A derivative with a bromine atom and a methyl group on the benzene ring.

    2-Bromostyrene: A compound with a bromine atom and a vinyl group on the benzene ring.

Uniqueness: 1-Bromo-2-(1-bromovinyl)benzene is unique due to the presence of both a bromine atom and a bromovinyl group on the benzene ring. This dual functionality allows for diverse reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo multiple types of reactions, such as substitution, addition, and oxidation, further enhances its versatility in chemical research and industrial applications.

Properties

Molecular Formula

C8H6Br2

Molecular Weight

261.94 g/mol

IUPAC Name

1-bromo-2-(1-bromoethenyl)benzene

InChI

InChI=1S/C8H6Br2/c1-6(9)7-4-2-3-5-8(7)10/h2-5H,1H2

InChI Key

FOCCJNHVZIGNFM-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1Br)Br

Origin of Product

United States

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